molecular formula C10H5BrF3NO2 B15260601 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B15260601
M. Wt: 308.05 g/mol
InChI Key: FSUYSEKPWQVTAQ-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid (C₁₀H₅BrF₃NO₂; MW 308.05) is a halogenated indole derivative featuring a bromine atom at position 5, a trifluoromethyl (-CF₃) group at position 7, and a carboxylic acid (-COOH) substituent at position 2 (Figure 1). This compound’s structure is characterized by electron-withdrawing groups (Br and CF₃), which influence its electronic properties, solubility, and reactivity. The indole core and functional groups make it a candidate for pharmaceutical and materials science applications, particularly in kinase inhibition or as a building block in organic synthesis .

Properties

Molecular Formula

C10H5BrF3NO2

Molecular Weight

308.05 g/mol

IUPAC Name

5-bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5BrF3NO2/c11-5-1-4-2-7(9(16)17)15-8(4)6(3-5)10(12,13)14/h1-3,15H,(H,16,17)

InChI Key

FSUYSEKPWQVTAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Br)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate undergoes iodination to form 5-bromo-3-iodo-2-aminopyridine. The next step involves a Sonogashira coupling reaction with an appropriate alkyne to produce 5-bromo-3-alkynyl-2-aminopyridine. Finally, intramolecular cyclization yields the target compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the C5 Bromine Position

The bromine atom at position C5 is highly reactive and undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the trifluoromethyl group and the indole ring. This reaction is critical for synthesizing derivatives with varied functional groups.

  • Mechanism : The electron-deficient aromatic ring facilitates nucleophilic attack at C5. The trifluoromethyl group enhances reactivity by stabilizing the transition state via electron withdrawal.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K2CO3) are typically used. Reaction temperatures and times vary depending on the nucleophile.

  • Products : Substituted indole derivatives with nucleophiles (e.g., amines, alkoxides, thiols) replacing the bromine.

Example : Substitution with hydroxide ions yields 5-hydroxy-7-(trifluoromethyl)-1H-indole-2-carboxylic acid.

Esterification of the Carboxylic Acid Group

The carboxylic acid group at C2 readily undergoes esterification, a common reaction in organic synthesis for activating the acidic proton or modifying solubility.

  • Reaction Conditions : Acid catalysts (e.g., H2SO4) and alcohols (e.g., methanol, ethanol) under reflux.

  • Products : Esters such as methyl or ethyl esters of the indole-2-carboxylic acid.

Relevance : Ester derivatives are often intermediates in medicinal chemistry for further functionalization .

Amidation of the Carboxylic Acid Group

The carboxylic acid group participates in amide formation, a reaction frequently employed in drug discovery to modulate pharmacokinetic properties.

  • Mechanism : Coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases (e.g., DMAP) facilitate the reaction with primary or secondary amines.

  • Conditions : Inert solvents (e.g., dichloromethane) and controlled temperatures.

  • Products : Amides such as N-substituted derivatives of the indole-2-carboxylic acid.

Example : Reaction with benzylamine yields the corresponding amide derivative .

Hydrolysis of Esters

If the compound exists as an ester (e.g., methyl ester), hydrolysis regenerates the carboxylic acid. This reaction is reversible and critical in purification steps.

  • Conditions : Acidic (e.g., HCl aqueous) or basic (e.g., NaOH aqueous) conditions with heat.

  • Products : The original carboxylic acid.

Example : Hydrolysis of methyl ester derivatives restores the -COOH group .

Decarboxylation

Under high-temperature or strong acidic/basic conditions, the carboxylic acid group undergoes decarboxylation, releasing CO2 and forming a substituted indole.

  • Conditions : Heating with strong acids (e.g., H2SO4) or bases (e.g., NaOH).

  • Products : 5-Bromo-7-(trifluoromethyl)-1H-indole.

Note : This reaction simplifies the molecule but eliminates the carboxylic acid group, altering biological activity.

Comparison of Key Reactions

Reaction TypeReagents/ConditionsProductsReferences
Nucleophilic Substitution Nucleophiles (e.g., -OH, -NH2), polar aprotic solvent, baseSubstituted indole derivatives
Esterification Alcohols, acid catalyst (e.g., H2SO4), refluxMethyl/ethyl esters
Amidation Amines, EDCl, DMAP, inert solventAmides (e.g., benzylamide derivatives)
Hydrolysis of Esters Acid/base, heatCarboxylic acid
Decarboxylation Strong acid/base, heat5-Bromo-7-(trifluoromethyl)-1H-indole

Structural and Mechanistic Insights

The trifluoromethyl group at C7 and the bromine at C5 synergistically enhance reactivity. The trifluoromethyl group’s electron-withdrawing nature stabilizes transition states in substitution reactions, while the indole’s planar structure facilitates π-π interactions with nucleophiles .

In biological contexts, derivatives with modified substituents (e.g., C3/C6 branches) exhibit improved interactions with targets like HIV-1 integrase, as observed in binding mode analyses .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous indole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
5-Bromo-7-(trifluoromethyl)-1H-indole-2-COOH Br (5), CF₃ (7), COOH (2) C₁₀H₅BrF₃NO₂ 308.05 High electron-withdrawing capacity; potential for strong hydrogen bonding
5-Bromo-7-fluoro-1H-indole-2-COOH (63a) Br (5), F (7), COOH (2) C₉H₅BrFNO₂ 258.04 Smaller substituent (F vs. CF₃) reduces steric hindrance and lipophilicity
5-Bromo-7-chloro-1H-indole-2-COOH Br (5), Cl (7), COOH (2) C₉H₅BrClNO₂ 274.50 Chlorine’s intermediate electronegativity balances reactivity and stability
7-Bromo-4-(trifluoromethyl)-1H-indole-2-COOH Br (7), CF₃ (4), COOH (2) C₁₀H₅BrF₃NO₂ 308.05 Altered substituent positions modulate electronic distribution and binding
2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid Br (5), F (7), CH₂COOH (3) C₁₀H₇BrFNO₂ 272.07 Acetic acid chain at position 3 enhances flexibility in molecular docking

Key Observations :

  • Substituent Effects : The trifluoromethyl group at position 7 in the target compound enhances lipophilicity and metabolic stability compared to fluoro or chloro analogs .
  • Positional Isomerism: Moving the bromine and trifluoromethyl groups (e.g., 7-Bromo-4-CF₃ vs.
  • Carboxylic Acid Position : Derivatives with -COOH at position 3 (e.g., 2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid) exhibit different hydrogen-bonding patterns compared to position 2 analogs .

Biological Activity

5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, focusing on its role as an inhibitor of HIV-1 integrase and its implications in cancer therapy.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group, which are known to influence its biological activity. The indole core structure is critical for its interaction with biological targets, particularly in the context of enzyme inhibition.

1. HIV-1 Integrase Inhibition

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. Integrase is an essential enzyme for the integration of viral DNA into the host genome, making it a prime target for antiviral drug development.

  • Inhibitory Effects : The compound has been shown to inhibit the strand transfer activity of HIV-1 integrase with an IC50 value as low as 0.13 μM in optimized derivatives. This suggests a potent interaction with the enzyme's active site, where the indole core chelates magnesium ions essential for enzymatic activity .
  • Structure-Activity Relationship (SAR) : Modifications at various positions on the indole core significantly enhance activity. For instance, introducing long branches at the C3 position improves binding interactions with hydrophobic cavities near the active site .
CompoundIC50 (μM)Structural Modification
This compound0.13Long branch at C3
Indole-2-carboxylic acid derivative 312.41Parent compound
Indole-2-carboxylic acid derivative 418.52Parent compound

2. Anticancer Potential

In addition to its antiviral properties, derivatives of 5-bromoindole compounds have been evaluated for their anticancer activities. Some studies indicate that these compounds can inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial in tumor angiogenesis.

  • VEGFR-2 Inhibition : Bromoindole derivatives have shown promise as inhibitors of VEGFR-2 tyrosine kinase activity, which plays a pivotal role in cancer progression by promoting blood vessel formation to tumors .

Case Studies and Research Findings

Several research initiatives have explored the biological activity of indole derivatives:

  • A study demonstrated that modifications to the indole structure could yield compounds with enhanced potency against HIV integrase. These modifications included varying substituents at positions C2, C3, and C6 on the indole ring .
  • Another investigation focused on synthesizing hydrazone derivatives from bromoindole compounds, assessing their anticancer properties through in vitro assays that revealed significant inhibitory effects against cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. Key steps include:

  • Bromination : Introduce bromine at position 5 using bromine or N-bromosuccinimide (NBS) under basic conditions (e.g., sodium acetate in acetic acid) .
  • Trifluoromethylation : Install the CF₃ group at position 7 via cross-coupling reactions (e.g., using CuI catalysts or trifluoromethylating agents) .
  • Carboxylation : Oxidize a pre-existing methyl or aldehyde group at position 2 to a carboxylic acid using oxidizing agents like KMnO₄ or perform direct carboxylation under acidic conditions .
    Example Protocol :

Brominate 7-(trifluoromethyl)-1H-indole using NBS in DMF at 80°C.

Purify via flash chromatography (70:30 ethyl acetate/hexane) .

Perform carboxylation via Knoevenagel condensation with chloroacetic acid and sodium acetate in refluxing acetic acid .

Q. How can researchers confirm the regioselectivity of bromination and trifluoromethylation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare peak splitting patterns in 1H^1H- and 13C^{13}C-NMR to confirm substitution positions. For example, deshielded protons near electronegative groups (Br, CF₃) indicate regiochemistry .
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL to unambiguously assign positions .
  • Mass Spectrometry (LC/MS) : Monitor molecular ion ([M+H]⁺) and fragmentation patterns to verify functional group placement .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Technique Application Example Conditions Reference
LC/MS Purity and mass verificationColumn: C18; Mobile phase: acetonitrile/water (0.1% formic acid); Retention time: ~3.17 min
NMR Structural elucidation1H^1H-NMR (400 MHz, DMSO-d₆): δ 12.1 (COOH), 8.2 (indole-H)
X-ray Absolute configurationSHELX refinement; Mo Kα radiation

Advanced Research Questions

Q. How can discrepancies in spectroscopic data be resolved during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR, LC/MS, and IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • Crystallographic Validation : Use SHELXL for high-resolution refinement to resolve ambiguous peaks .
  • Isotopic Labeling : Introduce 13C^{13}C- or 19F^{19}F-labels to track specific groups in complex spectra .

Q. What strategies are effective for derivatizing the carboxylic acid moiety for biological testing?

Methodological Answer:

  • Amide Formation : Use carbodiimide coupling (EDC·HCl, HOBt) with amines in DMF/CH₂Cl₂ at 0°C. Example: Synthesize carboxamides for antibacterial screening .
  • Esterification : React with ethanol/H₂SO₄ to form ethyl esters, improving cell membrane permeability .
  • Prodrug Design : Convert to methyl esters via Fischer esterification for enhanced bioavailability .

Q. What are the challenges in achieving high yield in the trifluoromethylation step?

Methodological Answer:

  • Side Reactions : Competing dehalogenation or over-fluorination may occur. Mitigate using:
    • Catalytic Systems : CuI or Pd-based catalysts to enhance selectivity .
    • Low Temperatures : Perform reactions at −20°C to suppress side pathways .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. How can computational methods aid in predicting biological activity?

Methodological Answer:

  • Pharmacophore Modeling : Generate 3D models (e.g., using Schrödinger Suite) to map interactions with target proteins (e.g., kinases) .
  • Molecular Docking : Simulate binding to ATP-binding pockets (e.g., in cancer targets) using AutoDock Vina .
  • QSAR Studies : Corrogate substituent effects (Br, CF₃) with bioactivity data to design optimized analogs .

Q. What experimental approaches validate the compound’s mechanism in anticancer assays?

Methodological Answer:

  • Enzyme Inhibition : Measure IC₅₀ against topoisomerase II or tubulin polymerization .
  • Cell Viability Assays : Use MTT or ATP-luciferase in cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence .

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